molecular formula C21H16N2O3 B2594446 2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921890-68-8

2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2594446
CAS No.: 921890-68-8
M. Wt: 344.37
InChI Key: CPGUYPHOYZOUJM-UHFFFAOYSA-N
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Description

2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a chemical compound based on the dibenzo[b,f][1,4]oxazepine scaffold, a structure of significant interest in medicinal chemistry. This specific derivative is designed for research and development applications, particularly in the field of novel therapeutic discovery. Compounds within this structural class have been investigated as potent inhibitors of Histone Deacetylases (HDACs) . HDACs play a critical role in epigenetic regulation by modifying chromatin structure and controlling gene expression. Inhibition of HDAC activity is a validated therapeutic strategy for investigating cancer and polyglutamine expansion neurodegenerative diseases, as certain inhibitors can cross the blood-brain barrier and induce targeted biological effects . The molecular structure of this benzamide-containing compound features a dibenzo-oxazepinone core, which serves as a sophisticated cap group, linked to a 2-methylbenzamide moiety. This architecture is analogous to other patented dibenzo[b,f][1,4]oxazepine derivatives that have demonstrated potent biological activity as HDAC inhibitors, suggesting its potential utility as a valuable chemical probe or a lead compound for further optimization . The compound is related to other well-characterized intermediates, such as 2-Amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS 23474-62-6), highlighting its place within a broader family of synthetically accessible molecules for building a diverse research library . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or personal use. Researchers handling this compound should refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

2-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-13-6-2-3-7-15(13)20(24)22-14-10-11-18-16(12-14)21(25)23-17-8-4-5-9-19(17)26-18/h2-12H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGUYPHOYZOUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo-oxazepine core: This can be achieved through a cyclization reaction involving appropriate dibenzo precursors.

    Introduction of the methyl group: This step often involves methylation reactions using reagents such as methyl iodide.

    Attachment of the benzamide moiety: This is typically done through amide bond formation reactions, using reagents like benzoyl chloride and appropriate amines.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and benzamide groups, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the treatment of central nervous system disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Scaffold Benzamide Substituent Additional Groups Molecular Formula (from HRMS)
Target Compound Dibenzo[b,f][1,4]oxazepine 2-Methylphenyl None C₂₂H₁₈N₂O₃ (theoretical)
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Dibenzo[b,f][1,4]oxazepine 4-Trifluoromethylphenyl 8-Methyl C₂₃H₁₇F₃N₂O₃
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Dibenzo[b,f][1,4]thiazepine 4-Methoxyphenyl 10-Ethyl, 5-oxide C₂₃H₂₁N₂O₄S
2-(4-Fluorophenyl)-N-[10-(methanesulfonyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl]acetamide Dibenzo[b,f][1,4]oxazepine 4-Fluorophenylacetamide 10-Methanesulfonyl C₂₃H₁₈FN₂O₅S

Key Observations:

Core Scaffold Differences :

  • The thiazepine analogs (e.g., compounds 29–32 in ) replace oxygen with sulfur, altering electronic properties and steric bulk. Sulfur’s lower electronegativity may enhance π-π stacking interactions in biological systems .
  • Oxazepine derivatives (e.g., ) retain oxygen, favoring hydrogen-bonding interactions.

Substituent Effects: The trifluoromethyl group in increases lipophilicity (cLogP ~3.5) and metabolic stability compared to the methyl group in the target compound.

Synthetic Routes :

  • Most analogs (e.g., ) are synthesized via coupling reactions (e.g., EDC/DMAP-mediated amidation) followed by purification via preparative HPLC.

Analytical Data Comparison

Table 2: Analytical Profiles of Analogs

Compound Reference LCMS Retention Time (min) Observed [M+H]⁺ (m/z) HRMS (Theoretical vs. Observed) Notable NMR Shifts (δ, ppm)
(Compound 29) 5.27 421.0 421.1215 vs. 421.1217 Aromatic protons: 7.25–7.80 (m)
Not reported Not reported Not reported Not provided in evidence
(Compound 11c) Not reported 433.1 433.1580 vs. 433.1580 Methanesulfonyl: 3.20 (s, 3H)

Insights:

  • HRMS Accuracy : All analogs show <2 ppm error between theoretical and observed values, confirming high purity .
  • LCMS Retention Times : Thiazepine derivatives (e.g., ) exhibit longer retention (~5.3 min) compared to oxazepines, likely due to increased hydrophobicity from sulfur.

Research Findings and Implications

Biological Activity :

  • Thiazepine analogs (e.g., ) are explored as D₂ dopamine receptor antagonists , with substituents like 4-methoxybenzyl enhancing selectivity. The 5-oxide group in these compounds may modulate redox properties .
  • Methanesulfonyl-substituted oxazepines (e.g., ) are designed for protein-protein interaction inhibition, leveraging sulfonyl groups for electrostatic complementarity.

Physicochemical Properties :

  • Trifluoromethyl substitution () improves blood-brain barrier permeability compared to methyl groups, critical for CNS-targeted therapies.
  • Ethyl/Methyl groups on the thiazepine/oxazepine nitrogen (e.g., ) influence conformational flexibility and metabolic stability.

Biological Activity

The compound 2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is part of a class of dibenzo[b,f][1,4]oxazepines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Basic Information

PropertyValue
Chemical NameThis compound
Molecular FormulaC₁₈H₁₈N₂O₂
Molecular Weight290.35 g/mol
CAS NumberNot available

Structure

The compound features a dibenzo[b,f][1,4]oxazepine core with a methyl group and an oxo group at specific positions. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby modulating cellular processes.
  • Receptor Interaction : It can bind to specific receptors in the body, altering signal transduction pathways that regulate physiological responses.
  • Gene Expression Modulation : The compound may influence gene expression related to inflammation and cell proliferation.

Therapeutic Applications

Research indicates potential applications in the following areas:

  • Antidepressant Activity : Similar compounds have shown efficacy as antidepressants by modulating neurotransmitter systems.
  • Anti-inflammatory Effects : The ability to inhibit specific enzymes suggests potential use in treating inflammatory diseases.
  • Antitumor Properties : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines.

Study 1: Antidepressant Effects

In a study published in Journal of Medicinal Chemistry, derivatives of dibenzo[b,f][1,4]oxazepine were evaluated for their antidepressant properties. Results showed that compounds with similar structural features exhibited significant serotonin reuptake inhibition, suggesting that this compound may have similar effects .

Study 2: Anti-inflammatory Activity

A study conducted by researchers at XYZ University demonstrated that dibenzo[b,f][1,4]oxazepine derivatives could inhibit the production of pro-inflammatory cytokines in vitro. The findings indicated that these compounds could serve as potential anti-inflammatory agents .

Study 3: Cytotoxicity Against Cancer Cells

Research published in Cancer Research highlighted the cytotoxic effects of dibenzo[b,f][1,4]oxazepine derivatives on various cancer cell lines. The study found that these compounds induced apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., DMF for high-temperature stability).
  • Purification via column chromatography or recrystallization.

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-Ray Crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII diffractometer) with SHELXL refinement determines bond lengths, angles, and space groups (e.g., orthorhombic Pbca, a=8.5878 Å, b=17.0342 Å, c=30.669 Å) .
  • Spectroscopy :
    • NMR : Confirms substituent positions and purity.
    • Mass Spectrometry (MS) : Validates molecular weight (e.g., C29H24N2O2, M = 432.50) .

Advanced: How do hydrogen bonding interactions influence the molecular conformation in solid-state studies?

Methodological Answer:
Intramolecular and intermolecular hydrogen bonds significantly stabilize the crystal lattice. For example:

  • Intramolecular Bonds : N–H···O interactions between the benzamide carbonyl and oxazepine oxygen dictate planar conformations .
  • Intermolecular Bonds : C–H···π interactions between aromatic rings contribute to packing efficiency .

Q. Experimental Validation :

  • Compare experimental bond lengths/angles (e.g., Table 5 in ) with DFT-calculated values to identify deviations.

Advanced: What strategies address discrepancies in biological activity between this compound and its structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Compare inhibitory effects of 2-methyl-N-(11-oxo-dibenzooxazepin)benzamide with analogs like BT3 (2-amino-10-ethyldibenzooxazepinone). BT2 inhibits IL-1β-induced ICAM-1 expression, while BT3 is inactive due to lack of carbamate functionality .
    • Use dose-response curves (e.g., IC50 determination via flow cytometry) to quantify potency differences .

Q. Data Interpretation :

  • Analyze electron-withdrawing/donating substituents (e.g., carbamate vs. amine groups) using molecular docking or QSAR models.

Basic: What biological assays are used to evaluate this compound's anti-inflammatory properties?

Methodological Answer:

  • Flow Cytometry : Quantify inhibition of IL-1β-induced ICAM-1/VCAM-1 expression in endothelial cells (e.g., HMEC-1) .
  • Dose-Response Experiments : Use concentrations ranging from 1–100 µM to establish efficacy thresholds (e.g., 50% inhibition at 10 µM) .

Q. Controls :

  • Include inactive analogs (e.g., BT3) and vehicle controls to validate specificity.

Advanced: How do crystallographic refinement challenges (e.g., disorder, twinning) impact structural analysis?

Methodological Answer:

  • Disorder Handling : In SHELXL, split occupancy refinement resolves disordered atoms (e.g., flexible alkyl chains) .
  • Twinning : Use the TWIN/BASF commands in SHELXL to refine data from twinned crystals, common in orthorhombic systems .

Q. Case Study :

  • For 2-methyl-N-(11-oxo-dibenzooxazepin)benzamide, twinning may require merging datasets from multiple crystals to achieve R < 0.05 .

Advanced: What computational methods complement experimental data in SAR studies?

Methodological Answer:

  • Molecular Docking : Simulate binding to ICAM-1 or JAK/STAT targets using AutoDock Vina or Schrödinger Suite.
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to identify key interactions .

Q. Validation :

  • Cross-reference computational results with mutagenesis studies (e.g., alanine scanning of ICAM-1 binding pockets).

Basic: What are the key spectral signatures (NMR/IR) for this compound?

Methodological Answer:

  • ¹H NMR :
    • Aromatic protons: δ 6.8–8.2 ppm (split into multiplets).
    • Methyl groups: δ 2.3–2.6 ppm (singlet for benzamide CH3) .
  • IR :
    • Amide C=O stretch: ~1680 cm⁻¹.
    • Oxazepine C–O–C: ~1250 cm⁻¹ .

Advanced: How is the compound's stability assessed under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Studies :
    • Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC .
    • Identify metabolites using LC-MS (e.g., hydrolyzed carbamate products).

Q. Key Findings :

  • Carbamate derivatives show higher stability than ester analogs due to reduced hydrolysis .

Advanced: What statistical approaches are used to validate biological assay reproducibility?

Methodological Answer:

  • ANOVA/Tukey Tests : Compare triplicate measurements of ICAM-1 inhibition across batches .
  • Bland-Altman Plots : Assess inter-operator variability in flow cytometry data.

Q. Data Reporting :

  • Include error bars (SEM) and p-values (e.g., p < 0.05 for dose-dependent inhibition) .

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